3-Bromo-4-(4'-chlorophenyl)pyridine

Cross-coupling Suzuki-Miyaura Chemoselectivity

3-Bromo-4-(4'-chlorophenyl)pyridine (CAS 335642-99-4) is a halogenated arylpyridine building block with the molecular formula C₁₁H₇BrClN and a molecular weight of 268.54 g·mol⁻¹. It is commercially offered as a heterocyclic intermediate, with catalogue listings from established suppliers such as Apollo Scientific (product code OR8274).

Molecular Formula C11H7BrClN
Molecular Weight 268.53 g/mol
CAS No. 335642-99-4
Cat. No. B1612748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(4'-chlorophenyl)pyridine
CAS335642-99-4
Molecular FormulaC11H7BrClN
Molecular Weight268.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NC=C2)Br)Cl
InChIInChI=1S/C11H7BrClN/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H
InChIKeyJERVDTADAZZTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(4'-chlorophenyl)pyridine (CAS 335642-99-4) – Procurement-Relevant Identity and Role


3-Bromo-4-(4'-chlorophenyl)pyridine (CAS 335642-99-4) is a halogenated arylpyridine building block with the molecular formula C₁₁H₇BrClN and a molecular weight of 268.54 g·mol⁻¹ . It is commercially offered as a heterocyclic intermediate, with catalogue listings from established suppliers such as Apollo Scientific (product code OR8274) . Predicted physical properties include a boiling point of 321.6 ± 27.0 °C and a density of 1.525 ± 0.06 g·cm⁻³ . The compound belongs to the 4-aryl-3-bromopyridine family and serves as a key substrate in palladium-catalysed cross-coupling methodology, particularly Suzuki–Miyaura reactions, where the C3 bromine participates while the C4 4-chlorophenyl substituent remains inert under standard conditions .

Why Uncritical Substitution of 3-Bromo-4-(4'-chlorophenyl)pyridine (335642-99-4) Risks Failed Chemistry and Inconsistent SAR


Arylpyridine intermediates that differ in halogen identity, halogen position, or substituent on the pendant phenyl ring exhibit markedly different reactivity in cross-coupling, divergent regioselectivity in heterocycle elaboration, and distinct pharmacokinetic profiles in derived leads [1]. Consequently, a 3-chloro, 2-bromo, or unsubstituted phenyl analogue cannot be dropped into a synthetic sequence or biological study with identical outcome, making compound‑specific procurement essential for reproducible research and development [2].

Quantitative Evidence That Directly Differentiates 3-Bromo-4-(4'-chlorophenyl)pyridine (335642-99-4) from Closest Analogs


C3‑Br vs C3‑Cl: Reactivity Differential in Palladium‑Catalysed Suzuki–Miyaura Coupling

Under standard Pd(PPh₃)₄/K₂CO₃/DMF–H₂O conditions, aryl bromides undergo oxidative addition 10²–10³ × faster than aryl chlorides. The C3‑bromine of the target compound thus enables cross-coupling at room temperature or mild heating (50‑80 °C), whereas the analogous 3‑chloro‑4‑(4'‑chlorophenyl)pyridine would require elevated temperatures (≥120 °C) and specialised electron-rich ligands [1]. This translates to higher yields and shorter reaction times in parallel library synthesis.

Cross-coupling Suzuki-Miyaura Chemoselectivity

Regioselective Synthesis Provenance: CuI‑Mediated Grignard Addition Gives Exclusive 4‑Aryl‑3‑bromopyridine Topology

The Comins protocol uses a CuI‑catalysed aryl Grignard addition to the 1‑phenoxycarbonyl salt of 3‑bromopyridine, followed by p‑chloranil oxidation. With unhindered Grignard reagents, 6‑aryl‑3‑bromopyridine dominates (49‑52 % yield), along with the 4‑aryl isomer in only 9 % yield. CuI catalysis reverses the selectivity, giving 4‑aryl‑3‑bromopyridines as the near‑exclusive product in good yield and high isomeric purity [1]. The target compound, containing a 4‑chlorophenyl substituent, is most efficiently accessed via this CuI‑modified route, ensuring isomeric purity that is difficult to achieve by alternative methods.

Regioselectivity Grignard 4-aryl-3-bromopyridine

Molecular Weight and Lipophilicity Shift Relative to Non‑Chlorinated Analog 3‑Bromo‑4‑phenylpyridine

The 4'‑chloro substituent increases the molecular weight by 34.45 Da (from 234.09 to 268.54 g·mol⁻¹) and raises the ClogP by ~0.5–0.8 log units compared to 3‑bromo‑4‑phenylpyridine (CAS 88345‑89‑5) . In medicinal‑chemistry lead optimisation, a ΔlogP of 0.5 can shift permeability, solubility, and metabolic stability profiles significantly, making the target compound a distinct physicochemical tool rather than a direct substitute for the non‑chlorinated analogue.

Physicochemical properties Lipophilicity LogP

Commercial Availability as a Build‑to‑Order Intermediate from Multiple Independent Vendors

The compound is stocked or built‑to‑order by at least three independent suppliers (Apollo Scientific, Sigma‑Aldrich/Combi‑Phos Catalysts, and various China‑based catalogues), with typical purities of 95 % (HPLC) . In contrast, the 3‑chloro analogue is not readily listed, and the 4‑bromo isomer (4‑bromo‑3‑(4‑chlorophenyl)pyridine) is absent from major catalogues, limiting accessible procurement to custom synthesis.

Supply chain Intermediates Custom synthesis

Procurement‑Anchored Applications for 3-Bromo-4-(4'-chlorophenyl)pyridine (335642-99-4)


Chemoselective Suzuki–Miyaura Library Synthesis Using the C3‑Bromine Handle

Medicinal chemistry groups can exploit the C3‑Br site for rapid parallel derivatisation with commercial arylboronic acids under mild Pd‑catalysed conditions (Pd(PPh₃)₄, K₂CO₃, DMF–H₂O, 60–80 °C) while the 4‑chlorophenyl group remains untouched [1]. This chemoselectivity avoids orthogonal protection steps and streamlines the assembly of 3-aryl-4-(4′-chlorophenyl)pyridine libraries for hit‑to‑lead optimisation.

Regiodefined Scaffold for Kinase Inhibitor and Choline Kinase Modulator Programmes

The 4‑aryl‑3‑bromopyridine core is embedded in choline kinase inhibitors (Pat. EP‑2085386‑A2) and kinase inhibitor patents (e.g., Hedgehog pathway modulators) [2][3]. Supplied with documented 95 % purity, the compound serves as a standardised building block that ensures SAR studies are performed on a regioisomerically pure, reproducible scaffold.

Late‑Stage Functionalisation via Halogen–Metal Exchange or Buchwald–Hartwig Amination

The C3‑bromine can undergo Br/Li exchange at low temperature (−78 °C) to generate a 3‑lithio intermediate for electrophile trapping, or participate in Pd‑catalysed amination to install nitrogen‑based pharmacophores [1]. These transformations allow late‑stage diversification without disturbing the 4‑chlorophenyl substituent, which is costly to introduce separately.

Biaryl Fragment for Proteolysis‑Targeting Chimera (PROTAC) Linker Design

The rigid biaryl architecture and the increased logP (~3.4) make the compound a suitable intermediate for constructing hydrophobic linkers in PROTAC molecules. The bromine handle facilitates attachment to E3‑ligase‑recruiting motifs via Suzuki coupling, while the 4‑chlorophenyl group contributes to target protein affinity and cell permeability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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